4-methoxy-N-(3-pyridinylmethyl)benzamide
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Overview
Description
4-methoxy-N-(3-pyridinylmethyl)benzamide is a member of benzamides.
Scientific Research Applications
Neurological Studies
4-methoxy-N-(3-pyridinylmethyl)benzamide and its derivatives have been investigated for their potential in neurological research. Conformational analysis of these derivatives, as representatives of neuroleptic substituted benzamide drugs, revealed insights into the pharmacologically active conformers and their interaction with dopamine receptors (van de Waterbeemd & Testa, 1983).
Anticancer Research
In the field of anticancer research, a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides, which include derivatives of this compound, were synthesized and tested against various human cancer cell lines. These compounds showed moderate to good anticancer activity (Mohan et al., 2021).
Chemical Synthesis and Pharmacology
Research into the chemical synthesis of related compounds, such as (S)-BZM and (R)-BZM, provides valuable methods for the preparation of radiopharmaceuticals, which are crucial in medical imaging and diagnostics (Bobeldijk et al., 1990).
Development of Antiplatelet Agents
The derivatives of this compound have also been explored for their potential as antiplatelet agents. A series of these compounds were synthesized and evaluated for their in vitro antiplatelet aggregation activities, showing promising results (Liu et al., 2019).
Corrosion Inhibition
Interestingly, N-phenyl-benzamide derivatives, which are structurally related to this compound, have been studied for their use in corrosion inhibition. This research indicates the versatility of benzamide compounds in various industrial applications (Mishra et al., 2018).
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4-methoxy-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-6-4-12(5-7-13)14(17)16-10-11-3-2-8-15-9-11/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
XMULIGBACJJUTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.